
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound that features a hexafluoroisopropanol group attached to an aminomethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-amino-2-methylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of hexafluoroacetone. A suitable solvent such as dichloromethane is used.
Reaction Mechanism: The hexafluoroacetone reacts with the amino group of 5-amino-2-methylphenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hexafluoroisopropanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hexafluoroisopropanol derivatives.
Scientific Research Applications
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high electronegativity and stability.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-2-methylphenyl)-1,1,1-trifluoro-2-propanol: Similar structure but with fewer fluorine atoms.
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-butanol: Similar structure but with a longer carbon chain.
Uniqueness
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity compared to its less fluorinated analogs.
Properties
Molecular Formula |
C10H9F6NO |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-(5-amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-6(17)4-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 |
InChI Key |
IZAWOGHVGXROPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
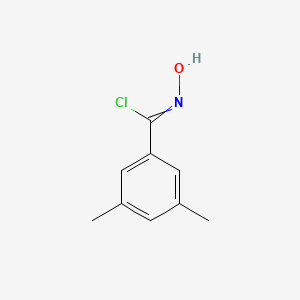
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

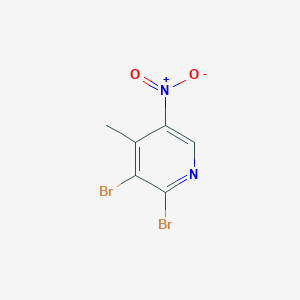
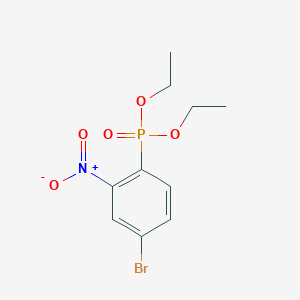


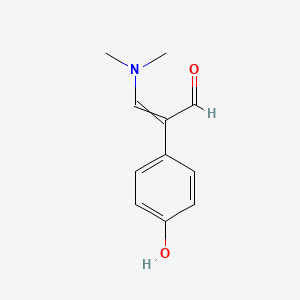
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

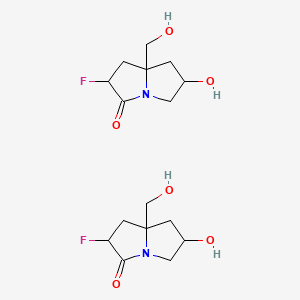
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)
